molecular formula C15H20N4O2S B2553867 N-(2-(dimethylamino)pyrimidin-5-yl)-2,4,6-trimethylbenzenesulfonamide CAS No. 1396810-20-0

N-(2-(dimethylamino)pyrimidin-5-yl)-2,4,6-trimethylbenzenesulfonamide

Cat. No.: B2553867
CAS No.: 1396810-20-0
M. Wt: 320.41
InChI Key: LTGYFUSESGXEQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(Dimethylamino)pyrimidin-5-yl)-2,4,6-trimethylbenzenesulfonamide is a sulfonamide derivative featuring a pyrimidine ring substituted with a dimethylamino group at the 2-position and a 2,4,6-trimethylbenzenesulfonamide moiety at the 5-position. This structure combines aromatic sulfonamide functionality with a pyrimidine scaffold, a combination often leveraged in medicinal chemistry for targeting enzymes or receptors, such as phosphodiesterases (PDEs) or kinase domains .

Properties

IUPAC Name

N-[2-(dimethylamino)pyrimidin-5-yl]-2,4,6-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2S/c1-10-6-11(2)14(12(3)7-10)22(20,21)18-13-8-16-15(17-9-13)19(4)5/h6-9,18H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTGYFUSESGXEQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CN=C(N=C2)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several sulfonamide- and pyrimidine-containing analogs. Below is a detailed comparison based on substituents, molecular weight, and inferred pharmacological profiles:

Pyrimidine-Based Sulfonamides with Modified Substituents

  • Compound 1: N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide () Key Differences: Incorporates a bromine atom at the pyrimidine 5-position and a morpholinyl group at the 2-position. The sulfanyl linker replaces the amino group in the target compound. Implications: Bromine increases molecular weight (MW ≈ 550–600) and may enhance electrophilic reactivity, while the morpholinyl group could improve solubility. However, the sulfanyl bridge may reduce metabolic stability compared to the amino linker in the target compound .
  • Compound 2: N-(2-(3-Cyano-6-(2-(piperidin-4-ylidene)acetamido)-7-(tetrahydrofuran-3-yl-oxy)quinolin-4-yl-amino)pyrimidin-5-yl)-4-(dimethylamino)benzamide () Key Differences: Features a quinoline core instead of a standalone pyrimidine. The 3-cyano and tetrahydrofuran-3-yl-oxy substituents introduce polar groups, increasing MW (634.7 Da) and likely altering target selectivity (e.g., kinase inhibition vs. PDE modulation) .

Trimethylbenzenesulfonamide Derivatives with Varied Backbones

  • Compound 3: N-(2-Aminoethyl)-2,4,6-trimethylbenzenesulfonamide () Key Differences: Lacks the pyrimidine ring, substituting it with a simpler aminoethyl group. Implications: Reduced MW (MW = 268.3 Da) and absence of the pyrimidine scaffold likely diminish affinity for targets requiring aromatic stacking interactions (e.g., PDE5). This compound may serve as a synthetic intermediate rather than a bioactive molecule .
  • Compound 4: Descarbonsildenafil (3-(6,7-Dihydro-1-methyl-7-oxo-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-N-[2-(dimethylamino)ethyl]-4-ethoxybenzenesulfonamide) () Key Differences: Replaces pyrimidine with a pyrazolo-pyrimidine core, a hallmark of PDE5 inhibitors like sildenafil.

Crystalline Forms and Stability

  • Compound 5: Crystalline forms of (S,E)-4-(dimethylamino)-N-(3-(4-(2-hydroxy-1-phenylethylamino)-6-phenylfuro[2,3-d]pyrimidin-5-yl)phenyl)but-2-enamide () Key Differences: Incorporates a furopyrimidine ring and a butenamide chain.

Data Table: Structural and Molecular Comparisons

Compound Name / Feature Core Structure Key Substituents Molecular Weight (Da) Inferred Target/Activity
Target Compound Pyrimidine 2-(Dimethylamino), 5-(trimethylbenzenesulfonamide) ~400–450 (estimated) PDE inhibition, kinase modulation
Compound 1 () Pyrimidine 5-Bromo, 4-sulfanyl, morpholinyl ~550–600 Kinase/Enzyme inhibition
Compound 2 () Quinoline-pyrimidine 3-Cyano, tetrahydrofuran-3-yl-oxy 634.7 Kinase inhibition
Compound 4 () Pyrazolo-pyrimidine Ethoxy, dimethylaminoethyl 474.5 PDE5 inhibition (sildenafil analog)
Compound 3 () Ethylamine 2,4,6-Trimethylbenzenesulfonamide 268.3 Synthetic intermediate

Research Findings and Implications

  • Substituent Effects: The dimethylamino group in the target compound may enhance basicity and solubility compared to bromo or morpholinyl substituents in Compound 1. However, bulkier groups (e.g., quinoline in Compound 2) could limit blood-brain barrier penetration .
  • Target Selectivity: The pyrimidine-sulfonamide scaffold shows versatility, with modifications like the pyrazolo-pyrimidine in Compound 4 shifting activity toward PDE5, while the quinoline hybrid in Compound 2 may favor kinase targets .
  • Metabolic Stability: Amino linkers (target compound) are generally more metabolically stable than sulfanyl bridges (Compound 1), which are prone to oxidation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.